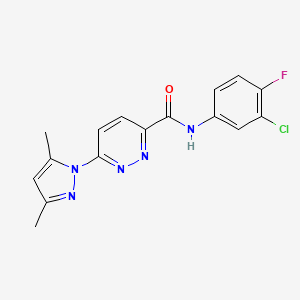

N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O/c1-9-7-10(2)23(22-9)15-6-5-14(20-21-15)16(24)19-11-3-4-13(18)12(17)8-11/h3-8H,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLLTPNHKHFYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of various functional groups, leading to the formation of derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide has shown potential as a biological probe. It can be used to study biological processes and interactions at the molecular level.

Medicine: This compound has been investigated for its potential medicinal properties. It may serve as a lead compound in the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Wirkmechanismus

The mechanism by which N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of this compound are primarily derived from pyridazine, pyrimidine, or purine cores with variations in aryl substituents and heterocyclic appendages. Below is a detailed comparison based on synthetic yields, structural features, and substituent effects:

Key Observations

Core Structure Influence: The pyridazine core in the target compound distinguishes it from pyrimidine (6a, 6b, 2o) or purine analogs. Pyrimidine-based analogs (e.g., 6b, 2o) show higher synthetic yields (81–83%) compared to the pyridazine-based target compound (65%), suggesting that pyrimidine intermediates may undergo more efficient coupling reactions .

Substituent Effects :

- The 3-chloro-4-fluorophenyl group is a common motif in all listed compounds. This substituent likely enhances lipophilicity and modulates target engagement, as seen in KCa2 channel modulators .

- 3,5-Dimethylpyrazole vs. 2-methyloxazole : Pyrazole derivatives (target compound, 2o) may offer improved metabolic stability compared to oxazole derivatives (6a, 6b) due to reduced susceptibility to oxidative degradation .

Research Findings and Implications

- Synthetic Efficiency : Pyrimidine analogs (e.g., 2o) achieve higher yields (83%) than pyridazine derivatives, possibly due to better reactivity of pyrimidine intermediates in nucleophilic aromatic substitution .

- Comparative Limitations : The absence of direct biological data for the target compound limits a full structure-activity relationship (SAR) analysis. Further studies are needed to correlate its pyridazine core with pharmacological activity .

Biologische Aktivität

N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has attracted attention in pharmacological research for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

- Chlorinated and fluorinated phenyl moiety

- Pyridazine core

- Dimethyl pyrazole substituent

The molecular formula is and its IUPAC name is this compound.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in disease processes.

Inhibitory Activity

- Monoamine Oxidase (MAO) Inhibition : The compound has been shown to inhibit MAO-A and MAO-B, which are enzymes involved in the metabolism of neurotransmitters. For instance, related compounds have demonstrated IC50 values of µM for MAO-A and µM for MAO-B, indicating potential for treating neurodegenerative disorders .

- Anti-inflammatory Properties : Similar compounds containing the pyrazole group have been evaluated for anti-inflammatory effects. For example, derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, with selectivity indices suggesting a preference for COX-2 inhibition over COX-1 .

Biological Activity Data

The following table summarizes key biological activities associated with derivatives of the compound:

Study on Neurodegenerative Disorders

A study focusing on the neuroprotective potential of related compounds demonstrated their ability to selectively inhibit MAO-B, suggesting a role in mitigating symptoms associated with Alzheimer's disease. The reversible nature of this inhibition was confirmed through dialysis recovery studies .

Anti-inflammatory Efficacy

Research on anti-inflammatory activity revealed that derivatives of the compound exhibited promising results against COX enzymes, with some compounds showing greater efficacy than standard treatments like diclofenac sodium . This positions them as potential candidates for further development in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction parameters should be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Coupling of the pyridazine core with the 3,5-dimethylpyrazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Step 2: Introduction of the 3-chloro-4-fluorophenyl group via carboxamide bond formation, often using coupling agents like EDCI or HOBt in DMF or acetic acid under reflux .

- Key Parameters to Optimize:

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- NMR Analysis:

- IR Spectroscopy: Stretching bands at ~1650 cm⁻¹ (C=O carboxamide) and ~1550 cm⁻¹ (C-N pyrazole) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. How can discrepancies between computational reaction pathway predictions and experimental outcomes be resolved?

Discrepancies often arise due to unaccounted solvent effects or transition-state barriers. Strategies include:

- Hybrid Computational-Experimental Workflows: Use quantum chemical calculations (e.g., DFT) to model reaction pathways, then validate with small-scale experiments. Adjust computational models by incorporating solvent parameters (e.g., PCM model for DMF) .

- Example: If a predicted intermediate is unstable under reflux, modify reaction time or temperature iteratively. Feedback loops between simulations and lab data improve accuracy .

Q. What Design of Experiments (DOE) methodologies optimize yield and purity in multi-step syntheses?

DOE reduces trial-and-error by systematically varying factors:

- Critical Factors: Reaction time, temperature, solvent ratio, and catalyst loading.

- Statistical Tools:

- Factorial Design: Identify interactions between variables (e.g., temperature × solvent polarity).

- Response Surface Methodology (RSM): Optimize yield/purity trade-offs. For example, a central composite design might reveal that 90°C and 1.2 eq. of coupling agent maximize yield (85%) while maintaining purity .

- Case Study: A Plackett-Burman design reduced 16 experiments to 8, identifying catalyst concentration as the most significant factor .

Q. How should biological activity data be analyzed in comparison to structural analogs?

- QSAR Studies: Correlate substituent effects (e.g., chloro vs. trifluoromethyl) with bioactivity. Use molecular descriptors (logP, polar surface area) and regression models to predict IC50 values .

- Comparative Table of Analogs:

- Mechanistic Insights: Fluorine substituents enhance membrane permeability, while bulky groups (e.g., CF3) improve target binding but may reduce solubility .

Data Contradiction Analysis

Q. How to address conflicting solubility data between computational predictions and experimental measurements?

- Issue: Predicted logP values (e.g., 3.2 via ChemAxon) may not match experimental solubility in PBS (e.g., <0.1 mg/mL).

- Resolution:

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.